Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the use of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones in a metal-free one-flask approach. This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl to yield the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The furan ring and other functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with antimicrobial properties.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan:
Uniqueness
Methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties
Properties
IUPAC Name |
methyl 4-[3-[furan-2-ylmethyl(phenylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-31-23(30)16-9-11-18(12-10-16)27-21(28)14-20(22(27)29)26(15-19-8-5-13-32-19)24(33)25-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,25,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTSBLHRPJNXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.